molecular formula C21H30O6 B030073 6alpha-Hydroxycortisol CAS No. 2242-98-0

6alpha-Hydroxycortisol

Cat. No.: B030073
CAS No.: 2242-98-0
M. Wt: 378.5 g/mol
InChI Key: GNFTWPCIRXSCQF-HVIRSNARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6alpha-Hydroxycortisol is a 21-hydroxy steroid.

Scientific Research Applications

Analytical Techniques in Research

6α-Hydroxycortisol, along with 6β-hydroxycortisol and 6β-hydroxycortisone, can be simultaneously determined in human urine using stable isotope dilution mass spectrometry. This method enhances the precision and accuracy of measurements, which is vital for research involving human urine analysis (Furuta, Matsuzawa, Shibasaki, & Kasuya, 2000).

Safety and Hazards

6alpha-Hydroxycortisol is classified as a reproductive toxin 1B, which may damage fertility or the unborn child . It is recommended to handle it with personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves .

Future Directions

Obeticholic acid (OCA) or 6-alpha-ethyl-chenodeoxycholic acid is a semisynthetic modified bile acid derivative that acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid . The FXR group of bile acid receptors is currently under investigation for their potential role in the treatment of primary biliary cirrhosis (PBC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) . Future directions and applications of OCA for PBC, PSC, NASH, and NAFLD are being examined .

Biochemical Analysis

Biochemical Properties

6alpha-Hydroxycortisol participates in biochemical reactions as a metabolite of cortisol. It interacts with various enzymes and proteins, particularly those involved in the metabolism of cortisol . The nature of these interactions is largely determined by the structure of this compound, which includes a hydroxyl group at the 6alpha position .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the metabolic pathways of cortisol . It interacts with enzymes and cofactors involved in these pathways, and can also have effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFTWPCIRXSCQF-HVIRSNARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316184
Record name 6α-Hydroxycortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2242-98-0
Record name 6α-Hydroxycortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2242-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Hydroxycortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2242-98-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6α-Hydroxycortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-HYDROXYCORTISOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55JM5DKO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Hydroxycortisol
Reactant of Route 2
6alpha-Hydroxycortisol
Reactant of Route 3
6alpha-Hydroxycortisol
Reactant of Route 4
6alpha-Hydroxycortisol
Reactant of Route 5
6alpha-Hydroxycortisol
Reactant of Route 6
6alpha-Hydroxycortisol
Customer
Q & A

Q1: What is the significance of developing a method to simultaneously measure 6β-Hydroxycortisol, 6α-Hydroxycortisol, and 6β-Hydroxycortisone in urine?

A1: The research article describes a novel method for the simultaneous measurement of 6β-Hydroxycortisol, 6α-Hydroxycortisol, and 6β-Hydroxycortisone in human urine using stable isotope dilution mass spectrometry []. This is significant because these compounds are metabolites of cortisol, a steroid hormone produced by the adrenal glands. Measuring these metabolites can provide valuable insights into cortisol metabolism and adrenal function. The ability to measure them simultaneously allows for a more comprehensive assessment compared to analyzing them individually.

Q2: What analytical challenges did the researchers address in developing this method?

A2: The researchers addressed several analytical challenges, including the need for high sensitivity and specificity to accurately measure the low concentrations of these metabolites in urine. They achieved this by using deuterium-labeled internal standards for each analyte, allowing for accurate quantification even in the presence of other compounds in the urine matrix []. Additionally, they utilized gas chromatography coupled with mass spectrometry, which provides excellent separation and detection capabilities for complex biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.